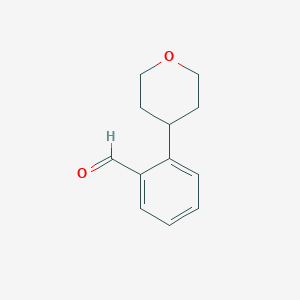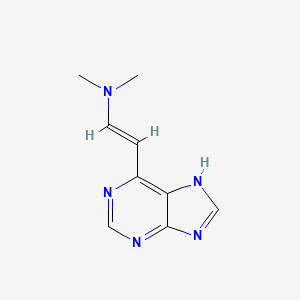
(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine is a synthetic organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives and appropriate alkylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally related to purines.
Theobromine: Another purine derivative found in cocoa and chocolate.
Uniqueness
(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives.
特性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-2-(7H-purin-6-yl)ethenamine |
InChI |
InChI=1S/C9H11N5/c1-14(2)4-3-7-8-9(12-5-10-7)13-6-11-8/h3-6H,1-2H3,(H,10,11,12,13)/b4-3+ |
InChIキー |
NRMQFRHNMPXNII-ONEGZZNKSA-N |
異性体SMILES |
CN(C)/C=C/C1=C2C(=NC=N1)N=CN2 |
正規SMILES |
CN(C)C=CC1=C2C(=NC=N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)

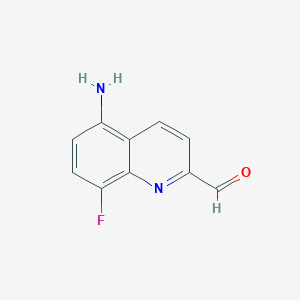
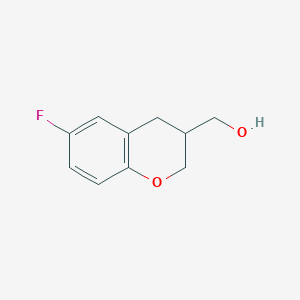
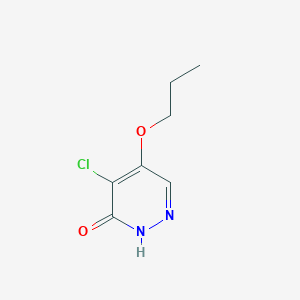
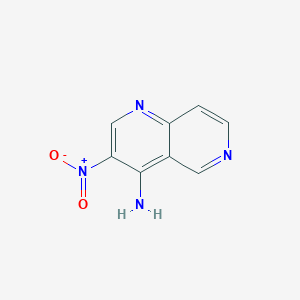
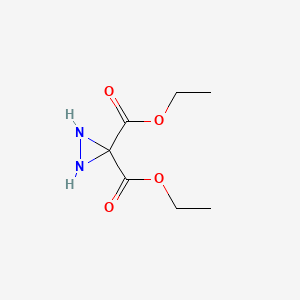
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
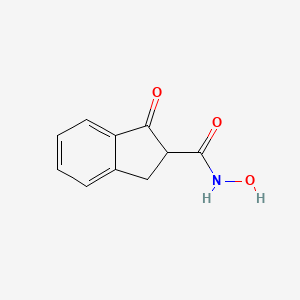
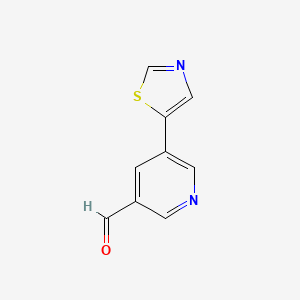
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
